molecular formula C14H11ClN4O2 B3237218 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine CAS No. 1383624-01-8

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine

Cat. No. B3237218
CAS RN: 1383624-01-8
M. Wt: 302.71 g/mol
InChI Key: XDDKCUNEMDDJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with a fused imidazo[1,2-b]pyridazine ring system. Its chemical structure consists of a chlorinated imidazo ring linked to a nitrophenyl group and an ethyl substituent. This compound belongs to the class of imidazo[1,2-b]pyridazines, which have been extensively studied due to their diverse biological activities and pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors. Although specific synthetic methods are not mentioned in the available literature, the successful preparation of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate has been reported. Spectroscopic techniques, including 1H NMR , 13C NMR , FTIR , and MS , were used to characterize the synthesized compound. Additionally, single crystal X-ray diffraction analysis confirmed its crystal structure .


Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate reveals the arrangement of atoms within the compound. Density functional theory (DFT) calculations using the B3LYP/6-311+G (2d,p) functional provided insights into its optimized molecular geometry. The compound can exist in four relatively stable conformations, denoted as 3a, 3b, 3c, and 3d. These conformations contribute to its overall stability and reactivity .

properties

IUPAC Name

6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-9-3-4-10(7-12(9)19(20)21)11-8-18-14(16-11)6-5-13(15)17-18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDKCUNEMDDJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-chloropyridazin-3-amine (4.76 g, 0.037 mol) and 2-bromo-1-(4-ethyl-3-nitrophenyl)ethanone (10.0 g, 0.037 mol) in acetonitrile (100 mL) is heated at reflux for 18 hr. The reaction mixture is diluted with water (500 mL), stirred at room temperature for 1 hour and solids are collected by filtration to give the title compound (6.9 g, 62% yield). LCMS m/z=303.3, 305.4 [M+H]+, tR=2.90 min.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 3
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 4
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 6
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.